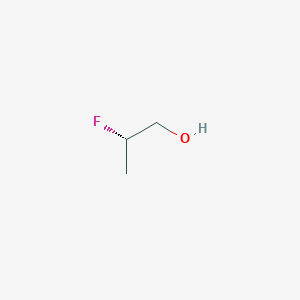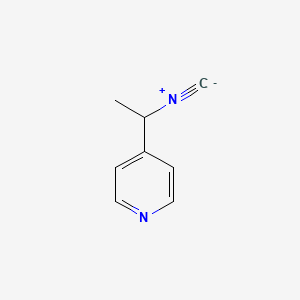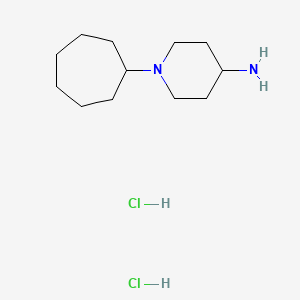
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride
Vue d'ensemble
Description
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It has a molecular weight of 269.25 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as organic building blocks and have many biological activities . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis
The molecular structure of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride can be found in various databases such as PubChem . The compound has a cycloheptyl group attached to a piperidin-4-ylamine, forming a complex structure.Chemical Reactions Analysis
Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride can be found in databases like PubChem . It has a molecular weight of 269.25 g/mol .Applications De Recherche Scientifique
Antitumor Activity and Farnesyl Protein Transferase Inhibition
The compound has been incorporated into molecular structures designed to enhance antitumor activity. Specifically, it has been used in the synthesis of molecules with potential as antitumor agents and farnesyl protein transferase inhibitors. These molecules have shown promising activity in inhibiting tumor growth in vitro across various cell lines, though their potency is generally less than that of adriamycin. However, they exhibit potent Farnesyl Protein Transferase (FPT) inhibitory activity, marking their significance in cancer treatment research (Gatne, Viswanathan, Ambre, & Juvekar, 2010).
Receptor Binding Affinities
The structural analogues of the compound have been investigated for their receptor binding affinities, especially concerning cannabinoid receptors. These analogues demonstrate high selectivity and potency, showing promise in pharmacological profiles. This includes the potential to affect intestinal propulsion and antagonize the effects induced by CB1 receptor agonists (Murineddu et al., 2005).
Synthesis of Nociceptin Antagonists
An efficient and practical asymmetric synthesis involving the compound has been developed, serving as a useful intermediate in the synthesis of nociceptin antagonists. This application is significant in the development of treatments for pain management and other nociception-related medical conditions (Jona et al., 2009).
Crystal Structure Studies and Molecular Modeling
The compound has been used in the synthesis and crystal structure determination of novel bioactive heterocycles. Understanding the crystal structure of these molecules is crucial for structural characterization, molecular modeling, and biological studies. These studies are foundational in drug design and the development of new therapeutic agents (Thimmegowda et al., 2009).
Antimicrobial Activity
Derivatives of the compound have been synthesized and characterized for their antimicrobial activity against various pathogens, especially those affecting plants like tomato. The nature of substitutions on the molecular structure influences their antibacterial activity, providing insights for the development of more effective antimicrobial agents (Vinaya et al., 2009).
Cytotoxicity Evaluation
The compound has been used in synthesizing derivatives that were evaluated for their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential therapeutic applications of these molecules in treating cancer (Kucukoglu et al., 2014).
Propriétés
IUPAC Name |
1-cycloheptylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-11-7-9-14(10-8-11)12-5-3-1-2-4-6-12;;/h11-12H,1-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCMTBMXDTPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)
![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)
![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)
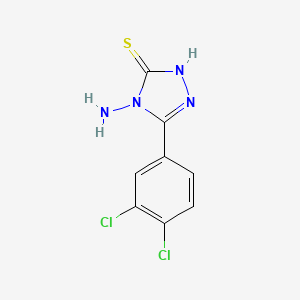

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)


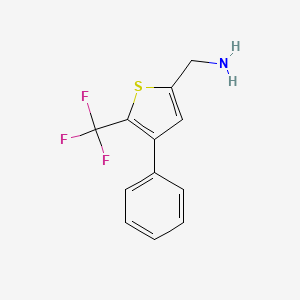
![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)
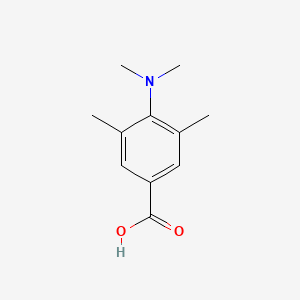
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)
